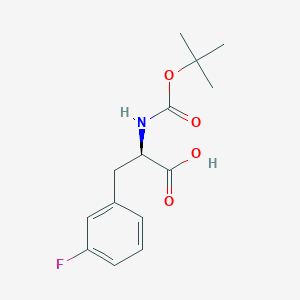

N-BOC-3-Fluoro-D-phenylalanine

Descripción

The exact mass of the compound Boc-3-fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427300 | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-11-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental applications, and key structural-functional relationships of N-BOC-3-Fluoro-D-phenylalanine. It is intended to serve as a technical resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.[1][2] The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's biological activity, metabolic stability, and binding affinity, making it a valuable tool in drug development.[1][3] The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₈FNO₄ | [1][2][4] |

| Molecular Weight | 283.30 g/mol | [5] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 75 - 80 °C | [1][2] |

| Optical Rotation | [α]20/D = -22 ± 2° (c=1 in EtOH) | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C |[1][2] |

Table 2: Identifiers and Synonyms

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 114873-11-9 | [1][2][4] |

| PubChem ID | 3698526 | [1][2] |

| MDL Number | MFCD00672523 | [1][2] |

| Synonyms | Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid |[1][2] |

Structural Features and Applications

The unique properties of this compound stem from its key structural components. The fluorine substitution enhances biological activity, while the BOC group is essential for its role in synthetic chemistry.[1] This makes the compound a critical tool for creating targeted therapeutics, particularly in oncology and neurology research.[1][2]

Experimental Protocols

The primary application of this compound is in peptide synthesis. Below are representative protocols for the key steps: N-BOC protection of an amino acid and a subsequent peptide coupling reaction.

A. Protocol for N-BOC Protection of an Amino Acid

This procedure describes the general method for introducing the BOC protecting group onto an amino acid, such as D-phenylalanine, as a precursor step.

-

Materials : D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane (or tert-butyl alcohol), Water, Triethylamine, Hydrochloric acid (2.5 N), Ethyl acetate.

-

Procedure :

-

Dissolve the starting amino acid (1 equivalent) in a 1:1 mixture of water and dioxane.[6]

-

Add triethylamine (2.1 equivalents) to the solution.[6]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. The reaction is often exothermic initially.[7]

-

Stir the mixture for 3-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Once the reaction is complete, dilute the solution with water.

-

Extract the aqueous layer with ethyl ether to remove by-products.[6]

-

Acidify the aqueous layer to a pH of approximately 2.5 using cold 2.5 N HCl. This will precipitate the N-BOC protected amino acid as an oil or solid.[6]

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the final product.[8]

-

B. Protocol for Peptide Coupling

This protocol outlines a standard method for forming a peptide bond between this compound and another amino acid ester.

-

Materials : this compound, an amino acid benzyl ester (e.g., Alanine-OBn), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Propylene Carbonate (PC) or Dichloromethane (DCM), Ethyl acetate (EtOAc), 1 M HCl, Saturated Na₂CO₃ solution, Brine.

-

Procedure :

-

Suspend this compound (1.0 equivalent) and the amino acid benzyl ester (1.0 equivalent) in the chosen solvent (e.g., Propylene Carbonate).[9]

-

Cool the suspension to 0 °C.

-

Add a solution of HOBt (1.1 equivalents) and DIPEA (3.0 equivalents) in a minimal amount of the solvent.[9]

-

Add EDC (1.1 equivalents) dropwise to the reaction mixture.[9]

-

Allow the mixture to warm to room temperature and stir for 16 hours.[9]

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated Na₂CO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting dipeptide using flash column chromatography if necessary.[9]

-

Standard Experimental Workflow

The synthesis of a peptide using this compound typically follows a workflow involving coupling and deprotection steps. The BOC group is removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for subsequent chain elongation.[9]

Safety and Handling

While specific hazard data for this compound is limited, general laboratory safety precautions for fine chemical powders should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166).[10]

-

Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation and avoid ingestion and inhalation.[10]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11] Recommended storage is between 0-8 °C.[1][2][3][12]

-

Fire : Use standard extinguishing media. Wear self-contained breathing apparatus for major fires.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 114873-11-9 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. N-Boc-3,5-difluoro-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide for Advanced Research

CAS Number: 114873-11-9

This technical guide provides an in-depth overview of N-BOC-3-Fluoro-D-phenylalanine, a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and incorporation into peptides, and explores its application in modulating cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 3-position of the phenyl ring.[1][2] This fluorine substitution enhances the biological activity and metabolic stability of peptides into which it is incorporated, making it a valuable tool in medicinal chemistry, particularly in the development of therapeutics for oncology and neurology.[2][3][4]

| Property | Value | Reference |

| CAS Number | 114873-11-9 | [2][5] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [2] |

| Molecular Weight | 283.3 g/mol | [6] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 75 - 80 °C | [2][4] |

| Optical Rotation | [α]²⁰/D = -22 ± 2º (c=1 in EtOH) | [2][4] |

| Purity | ≥ 98% (HPLC) | [2][4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a representative synthesis can be proposed based on established methods for the enantioselective synthesis of fluorinated amino acids and standard N-Boc protection procedures.

Representative Synthesis of 3-Fluoro-D-phenylalanine

The synthesis of the underlying 3-Fluoro-D-phenylalanine can be achieved through various stereoselective methods. One such approach involves the asymmetric hydroamination of a corresponding acrylate using an engineered phenylalanine ammonia lyase (PAL).

Experimental Protocol: Enzymatic Asymmetric Hydroamination

-

Reaction Setup: In a temperature-controlled vessel, dissolve the appropriate 3-fluorocinnamic acid derivative in a suitable buffer system.

-

Enzyme Addition: Introduce an engineered phenylalanine ammonia lyase from Planctomyces brasiliensis (PbPAL) variant, such as L205F, which has been shown to favor the production of D-amino acids.[7]

-

Reaction Conditions: Maintain the reaction at a controlled pH and temperature, with gentle agitation, for a sufficient duration to allow for complete conversion.

-

Work-up and Purification: After the reaction is complete, acidify the mixture to precipitate the product. The crude 3-Fluoro-D-phenylalanine can then be collected by filtration and purified by recrystallization or chromatography.

N-Boc Protection of 3-Fluoro-D-phenylalanine

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis.

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve 3-Fluoro-D-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water.[8]

-

Base Addition: Add a suitable base, such as sodium hydroxide (NaOH), to the solution and stir vigorously.[8]

-

Reagent Addition: While cooling the mixture in an ice bath, add di-tert-butyl dicarbonate (Boc-anhydride, approximately 1.1 equivalents) dropwise.[8]

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Work-up: Acidify the reaction mixture with a mild acid like potassium bisulfate to a pH of 2-3.[8] Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Application in Peptide Synthesis and Biological Activity

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorine atom can enhance the metabolic stability and binding affinity of the resulting peptides.[4] An important application is the synthesis of somatostatin analogs. Somatostatin is a peptide hormone that binds to G-protein-coupled receptors (GPCRs) and regulates various physiological processes.[9]

Incorporation into Somatostatin Analogs

The incorporation of fluorinated phenylalanine residues into somatostatin analogs has been shown to modulate their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Somatostatin Analog

This protocol describes a general workflow for the synthesis of a somatostatin analog containing 3-Fluoro-D-phenylalanine using Fmoc chemistry.

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using a coupling reagent like HBTU or HATU in the presence of a base such as DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of 3-Fluoro-D-phenylalanine, N-Fmoc-3-Fluoro-D-phenylalanine would be used in the corresponding cycle.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water, to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Peptides containing fluorinated phenylalanine can act as ligands for somatostatin receptors, such as SSTR2. SSTR2 is a G-protein coupled receptor that, upon activation by somatostatin or its analogs, initiates a signaling cascade that can lead to the inhibition of cell proliferation and hormone secretion.

The binding of a somatostatin analog to SSTR2 activates inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10][11] The reduction in cAMP levels inhibits the activity of protein kinase A (PKA). Additionally, SSTR2 activation can stimulate protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate the MAPK/ERK and PI3K/Akt signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[11][12]

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

Analytical Data

| Analytical Technique | Representative Data for N-Boc-L-phenylalanine |

| ¹H NMR (in CD₃OD) | δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, Hβ), 3.16 (dd, 1 H, J = 14.6, Hβ), 4.36 (dd, 1 H, J = 9.6, Hα), 7.26 (s, 5 H, phenyl)[13] |

| ¹³C NMR | Representative shifts for the Boc group, the phenylalanine backbone, and the phenyl ring would be expected.[14] |

| Mass Spectrometry (MS-MS) | Precursor [M+H]⁺ m/z: 266.1387; Fragments: 220.1, 125.2, 247.4. Precursor [M-H]⁻ m/z: 264.1241; Fragment: 190.1 (for N-Boc-D-phenylalanine)[15] |

For this compound, one would expect to see characteristic splitting patterns in the aromatic region of the ¹H and ¹³C NMR spectra due to fluorine-proton and fluorine-carbon coupling. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 283.3 g/mol .

Conclusion

This compound is a versatile and valuable reagent in the field of drug discovery and peptide chemistry. Its unique properties, conferred by the fluorine substitution, allow for the development of novel peptides with enhanced stability and biological activity. The ability of these modified peptides to interact with important drug targets, such as GPCRs, highlights the potential of this compound in the design of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors | MDPI [mdpi.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 15. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical characteristics of N-BOC-3-Fluoro-D-phenylalanine

An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetically modified amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the phenyl ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine confer unique properties, making it a valuable tool for the development of novel therapeutics with enhanced pharmacological profiles.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 114873-11-9 | [1][2] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [1][2] |

| Molecular Weight | 283.2 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 75 - 80 °C | [1][2] |

| Purity | ≥ 98% (as determined by HPLC) | [1][2] |

| Optical Rotation | [α]²⁰/D = -22 ± 2º (c=1 in EtOH) | [1][2] |

| Storage Conditions | 0 - 8 °C, Keep dry and in a well-ventilated place | [1][2][3] |

Synonyms: Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid.[1][2]

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, standard analytical techniques are used for its characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the tert-butyl group (Boc), the aromatic ring (with splitting patterns influenced by the fluorine substituent), and the α- and β-protons of the amino acid backbone. |

| ¹⁹F NMR | A characteristic signal for the single fluorine atom on the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons (with C-F coupling), the quaternary carbon of the Boc group, and the aliphatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected, corresponding to the molecular weight of 283.2. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine purity, typically employing a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). |

Key Applications in Research and Development

The unique structure of this compound makes it a strategic component in modern drug discovery.

-

Peptide Synthesis: It is a valuable building block for synthesizing peptides. The Boc group provides stable protection for the amine function during peptide coupling reactions and can be selectively removed under acidic conditions.[1][2]

-

Drug Development: The fluorine substitution is a key feature used by medicinal chemists. Fluorine can enhance metabolic stability, improve binding affinity to target receptors, and alter the acidity of nearby protons, leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4][5] This makes it particularly useful in designing peptide-based drugs for oncology and neurology.[1]

-

Structure-Activity Relationship (SAR) Studies: It is employed in SAR studies to systematically probe the effects of fluorination on a peptide's stability, conformation, and biological activity.[1][2] This allows researchers to fine-tune the properties of therapeutic peptides for greater efficacy and targeting.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols relevant to the use of this compound.

Protocol 1: N-Boc Protection of 3-Fluoro-D-phenylalanine

This protocol describes the addition of the Boc protecting group, a common prerequisite for using the amino acid in peptide synthesis.

-

Dissolution: Dissolve 1 equivalent of 3-Fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution.[6]

-

Reaction: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of 1,4-dioxane dropwise while stirring vigorously.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5% methanol in chloroform.[6]

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and perform an ether wash to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate or citric acid.

-

The product will precipitate out or can be extracted with an organic solvent like ethyl acetate.[7]

-

-

Purification:

Protocol 2: Peptide Coupling using this compound

This protocol outlines its use in a standard peptide coupling reaction.

-

Activation: Dissolve this compound (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HBTU (1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.). Stir the mixture at 0 °C for 20-30 minutes to form the activated ester.

-

Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide (1 eq.) dissolved in DMF.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by HPLC or TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Boc-protected dipeptide can be purified using flash chromatography.

Safety and Handling

While not classified as acutely hazardous, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][2][3]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

-

Spills: For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, avoid generating dust and contain the material for disposal according to local regulations.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. 3-FLUORO-D-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]

Solubility Profile of N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-3-Fluoro-D-phenylalanine is a crucial building block in contemporary peptide synthesis and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics, influencing factors such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its solubility in various solvents is paramount for its effective use in synthetic chemistry, formulation development, and various analytical procedures. This technical guide provides an in-depth overview of the solubility characteristics of this compound, supported by experimental methodologies and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈FNO₄ |

| Molecular Weight | 283.29 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 75 - 80 °C |

| Chirality | D-configuration |

Qualitative Solubility of Structurally Similar Compounds

The solubility of N-BOC-protected amino acids is largely dictated by the nature of the amino acid side chain and the polarity of the solvent. The presence of the lipophilic tert-butyloxycarbonyl (BOC) protecting group generally imparts better solubility in organic solvents compared to the unprotected amino acid. For this compound, the fluorinated phenyl ring further influences its solubility profile.

The following table summarizes the qualitative solubility of closely related N-BOC-phenylalanine derivatives in common laboratory solvents. This information can serve as a useful starting point for solvent selection when working with this compound.

| Compound | Methanol | Dichloromethane (DCM) | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |

| N-BOC-L-phenylalanine | Soluble[1] | Soluble[1] | Soluble[1] | Soluble[1] | Soluble |

| N-BOC-N-methyl-D-phenylalanine | Slightly Soluble[2] | Not Reported | Not Reported | Not Reported | Slightly Soluble[2] |

Note: The solubility of this compound is expected to be broadly similar to these analogs. However, the presence of the fluorine atom may alter its polarity and crystal lattice energy, leading to variations in solubility. Empirical determination is therefore highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation concentration of a solute in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a known volume of the selected solvent in a vial, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the public domain, the information on analogous compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The systematic approach to solubility determination outlined here is essential for the successful application of this important synthetic building block in drug development and chemical research. It is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions to obtain accurate and reliable data.

References

Physicochemical Properties of N-BOC-3-Fluoro-D-phenylalanine

N-BOC-3-Fluoro-D-phenylalanine is a derivative of the amino acid phenylalanine utilized in peptide synthesis and medicinal chemistry.[1][2] The incorporation of a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group allows for its use as a building block in the development of novel therapeutics with potentially enhanced stability and biological activity.[1][2]

The core physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈FNO₄ |

| Molecular Weight | 283.30 g/mol [3][4] (or 283.2 g/mol [1][2]) |

| Appearance | White to off-white solid/powder |

| CAS Number | 114873-11-9 |

Disclaimer: The generation of a comprehensive technical guide, detailed experimental protocols, and associated signaling pathway diagrams is beyond the scope of this response. Such a document would require extensive, original experimental data and in-depth analysis that is not available through publicly accessible search results.

References

Spectroscopic Characterization of N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development phases. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. This data is extrapolated from known values for the non-fluorinated analog, N-BOC-D-phenylalanine, and general principles of spectroscopy, considering the electronic effects of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | br s | 1H | COOH | Chemical shift can be highly variable depending on solvent and concentration. |

| ~7.0-7.4 | m | 4H | Ar-H | The fluorine substituent will influence the chemical shifts and coupling constants of the aromatic protons. |

| ~5.0 | d | 1H | NH | Coupling to the α-proton. |

| ~4.4-4.6 | m | 1H | α-CH | |

| ~2.9-3.2 | m | 2H | β-CH₂ | Diastereotopic protons, may appear as complex multiplets. |

| ~1.4 | s | 9H | C(CH₃)₃ | Characteristic singlet for the BOC protecting group.[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170-175 | C=O (acid) | |

| ~161-164 (d) | C-F | Large one-bond C-F coupling constant. |

| ~155 | C=O (BOC) | |

| ~114-131 (d) | Aromatic carbons | Chemical shifts and C-F coupling constants will be observed for carbons ortho, meta, and para to the fluorine. |

| ~80 | -C(CH₃)₃ | |

| ~55 | α-CH | |

| ~37 | β-CH₂ | |

| ~28 | -C(CH₃)₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Notes |

| -110 to -120 | m | The chemical shift is sensitive to the electronic environment. Coupling to aromatic protons will be observed. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-O stretch |

| ~1050 | Medium | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 284.12 | [M+H]⁺ | Calculated for C₁₄H₁₉FNO₄ |

| 282.11 | [M-H]⁻ | Calculated for C₁₄H₁₇FNO₄ |

| 228.14 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the BOC group. |

| 184.12 | [M+H - C₅H₉O₂]⁺ | Loss of the BOC group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (COOH and NH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous. Gentle vortexing may be applied if necessary.[1]

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer for the chosen solvent.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.[1]

-

Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ carbons.

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

References

Commercial Suppliers and Technical Guide for N-BOC-3-Fluoro-D-phenylalanine

For researchers, scientists, and drug development professionals seeking to incorporate N-BOC-3-Fluoro-D-phenylalanine into their synthetic workflows, a number of commercial suppliers offer this versatile amino acid derivative. Key suppliers include MedchemExpress , Chem-Impex , and distributors such as Sigma-Aldrich (which lists the compound from partners like ChemScene LLC and Jinay Pharmaceuticals Pvt Ltd.).[1] This guide provides a comprehensive overview of the technical specifications of this compound available from these suppliers, detailed experimental protocols for its application, and visualizations of relevant workflows and concepts.

Quantitative Data of Commercially Available this compound

The following table summarizes the key quantitative data for this compound as provided by various commercial suppliers. This allows for a straightforward comparison of the product specifications.

| Parameter | Chem-Impex | MedchemExpress | Sigma-Aldrich (distributor) |

| CAS Number | 114873-11-9 | Not explicitly stated, but implied by product name | 114873-11-9 |

| Molecular Formula | C₁₄H₁₈FNO₄ | C₁₄H₁₈FNO₄ | C₁₄H₁₈FNO₄ |

| Molecular Weight | 283.2 g/mol | Not explicitly stated | 283.29 g/mol |

| Purity | ≥ 98% (HPLC) | Not explicitly stated | Dependent on supplier |

| Appearance | Off-white crystalline powder | Not explicitly stated | Dependent on supplier |

| Melting Point | 75 - 80 °C | Not explicitly stated | Dependent on supplier |

| Optical Rotation | [α]²⁰/D = -22 ± 2º (c=1 in EtOH) | Not explicitly stated | Dependent on supplier |

| Storage Conditions | 0 - 8 °C | Room temperature in continental US | Dependent on supplier |

Experimental Protocols

The incorporation of fluorinated amino acids like this compound into peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. The following is a representative protocol for the use of this compound in solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating a single residue of this compound into a peptide chain on a solid support (e.g., PAM resin).

Materials:

-

This compound

-

Peptide synthesis grade Dichloromethane (DCM)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Piperidine (for Fmoc-SPPS)

-

Appropriate resin (e.g., MBHA or PAM resin for Boc-SPPS)

-

Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

-

Boc-Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).

-

Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

-

Wash the resin with DMF (3 x 5 mL).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Alternatively, for a more robust activation, use HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.

-

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

-

Treat the resin with the appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C or a TFA/TIS/water cocktail for 2-3 hours at room temperature) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide and purify by reverse-phase HPLC.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

References

A Comprehensive Technical Guide to the Storage and Handling of N-BOC-3-Fluoro-D-phenylalanine

For researchers, scientists, and professionals in drug development, the integrity and purity of chemical reagents are paramount. N-BOC-3-Fluoro-D-phenylalanine, a key building block in the synthesis of fluorinated peptides and novel therapeutics, requires specific storage and handling procedures to ensure its stability and prevent degradation. This guide provides an in-depth overview of the recommended practices for this compound.

Physicochemical Properties

This compound is an off-white crystalline powder.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈FNO₄ | [1] |

| Molecular Weight | 283.30 g/mol | [3] |

| Melting Point | 75 - 80 °C | [1][2][3] |

| Appearance | Off-white to light brown crystalline powder | [1][2][3] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Optical Rotation | [a]²⁰/D = -22 ± 2º (c=1 in EtOH) | [1][2] |

Storage Recommendations

Proper storage is crucial to maintain the chemical integrity of this compound. The recommended storage conditions are detailed in the table below.

| Condition | Temperature | Duration | Reference |

| Powder (Long-term) | -20°C | 3 years | [4][5] |

| Powder (Short-term) | 4°C | 2 years | [4][5] |

| In Solvent (Long-term) | -80°C | 6 months | [4][5] |

| In Solvent (Short-term) | -20°C | 1 month | [4][5] |

| General Laboratory Use | 0 - 8°C | Not specified | [1][2] |

It is imperative to keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3] The compound should be stored away from strong oxidizing agents.[3][6]

Handling and Safety Procedures

Adherence to proper handling protocols is essential to ensure the safety of laboratory personnel and maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is present, no protective equipment is typically needed.[3] If dust is generated, a particle filter respirator is recommended.

General Handling Guidelines

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Ensure adequate ventilation and use in a well-ventilated area.[3]

-

Avoid the formation of dust.[3]

-

Avoid ingestion and inhalation.[3]

-

Wash hands thoroughly after handling.[7]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[7]

-

Skin Contact: Should a rash or irritation occur, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.[7]

Experimental Protocols

While specific experimental protocols for determining the stability of this compound are not publicly available in the provided search results, the stability data presented in this guide is sourced from manufacturer-provided data sheets. These studies are typically conducted under controlled temperature and humidity conditions, with the purity of the compound assessed at various time points using techniques such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-Boc-3,5-difluoro-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Navigating the Uncharted Waters: A Technical Guide to the Safety and Toxicity of N-BOC-3-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for N-BOC-3-Fluoro-D-phenylalanine. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. As of the date of this guide, specific toxicological studies on this compound are not publicly available. The information presented herein is extrapolated from data on structurally related compounds and general principles of toxicology for fluorinated organic molecules.

Introduction

This compound is a synthetic amino acid derivative increasingly utilized in peptide synthesis and drug discovery. The incorporation of a fluorine atom into the phenylalanine scaffold can significantly modulate the parent molecule's conformational properties, metabolic stability, and biological activity. While these characteristics are advantageous for drug design, they also necessitate a thorough evaluation of the compound's safety and toxicity profile. This technical guide synthesizes the currently available, albeit limited, safety information for this compound, provides data on related compounds for context, and outlines standard experimental protocols for its toxicological assessment.

Hazard Identification and General Safety Precautions

Currently, there is no specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound. However, based on the safety data sheets (SDS) of structurally similar compounds, such as N-Boc-3-fluoro-L-phenylalanine and N-Boc-D-phenylalanine, the following general precautions are recommended.

General Handling Advice:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Ensure adequate ventilation to prevent dust formation and inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potential Hazards (extrapolated from related compounds):

-

Eye Irritation: N-Boc-D-phenylalanine is reported to have the potential to cause serious eye irritation[1].

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Toxicological Data Summary

A comprehensive literature search did not yield any specific quantitative toxicological data (e.g., LD50, IC50) for this compound. The following table summarizes the available information for related compounds to provide a comparative context.

| Compound | GHS Classification | Key Findings |

| N-Boc-D-phenylalanine | Eye Irritant (Category 2A) | May cause serious eye irritation[1]. Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 in some reports[2]. |

| N-Boc-3-fluoro-L-phenylalanine | Not classified as hazardous | Stable under normal conditions. Incompatible with strong oxidizing agents[3]. |

| p-Fluoro-DL-phenylalanine | Acute Toxicity (Oral, Category 2) | H300: Fatal if swallowed. |

Note: The significant toxicity of p-Fluoro-DL-phenylalanine highlights the importance of the position of the fluorine atom and the absence of the BOC protecting group in determining the toxicological profile.

Potential Metabolism and Toxicological Pathways

The metabolic fate of this compound has not been experimentally determined. However, the metabolism of fluorinated pharmaceuticals is an active area of research. A primary concern with fluorinated organic compounds is the potential for metabolic processes to cleave the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry.

Defluorination can lead to the formation of fluoride ions or highly reactive and toxic metabolites such as fluoroacetic acid[4]. Fluoroacetate can enter the Krebs cycle and be converted to fluorocitrate, a potent inhibitor of aconitase, leading to a disruption of cellular energy metabolism[5].

The following diagram illustrates a hypothetical metabolic pathway for this compound, highlighting the potential for toxic metabolite formation.

References

- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globechemie.com [globechemie.com]

- 3. fishersci.com [fishersci.com]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of N-BOC-3-Fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-BOC-3-Fluoro-D-phenylalanine is a valuable building block in peptide synthesis, offering the ability to introduce fluorine, a bioisostere of hydrogen, into peptide backbones.[1][2] This modification can significantly impact a peptide's conformational stability, resistance to enzymatic degradation, and binding affinity to target proteins.[3] The presence of the fluorine atom on the phenyl ring can alter the electronic properties of the side chain, potentially leading to improved pharmacological profiles.[3]

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a generic peptide containing this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Various | Peptide Synthesis Grade |

| Merrifield Resin (1% DVB, 100-200 mesh) | Various | Peptide Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |

| Diisopropylethylamine (DIEA) | Various | Reagent Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent Grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent Grade |

| Piperidine | Various | Reagent Grade |

| Acetic Anhydride | Various | Reagent Grade |

| Pyridine | Various | Reagent Grade |

| Diethyl ether | Various | ACS Grade |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Water | Various | HPLC Grade |

| Scavengers (e.g., anisole, thioanisole) | Various | Reagent Grade |

Experimental Protocols

Resin Swelling and Preparation

-

Place the desired amount of Merrifield resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[4]

-

After swelling, drain the DMF using a filtered syringe or by filtration.

-

Wash the resin three times with DCM and then three times with DMF.

First Amino Acid Attachment (Loading)

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and HOBt (1 equivalent) in a minimal amount of DMF.

-

Add DIC (1 equivalent) to the amino acid solution and allow it to activate for 10-15 minutes at 0°C.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (0.1 equivalents) to the reaction mixture.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To cap any unreacted sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) and dry under vacuum.

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid to be added to the peptide chain, including the incorporation of this compound.

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.[5]

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the resin with DCM (3 times) and DMF (3 times).

-

Wash the resin with a 5% DIEA in DMF solution (2 times for 2 minutes each) to neutralize the protonated N-terminus.[6]

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes at 0°C.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

The general workflow for Solid-Phase Peptide Synthesis (SPPS) is illustrated below.

Caption: General workflow for Boc-SPPS.

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. For peptides without sensitive residues, a mixture of 95% TFA and 5% water can be used. For peptides containing sensitive residues (e.g., Trp, Met, Cys), a scavenger cocktail such as TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5) is recommended. The standard cleavage reagent for the Boc/Bzl strategy is anhydrous hydrogen fluoride (HF).[4] However, due to its high toxicity and the need for specialized equipment, trifluoromethanesulfonic acid (TFMSA) can be used as an alternative.[5]

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide.

-

Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

The chemical structure of this compound and its incorporation are shown below.

Caption: Incorporation of the fluorinated amino acid.

Quantitative Data Summary

The following table summarizes typical results that can be expected when incorporating this compound into a model peptide (e.g., a pentapeptide). Actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Expected Value | Method of Analysis |

| Coupling Efficiency (per step) | >99% | Kaiser Test |

| Crude Peptide Purity | 60-80% | Analytical RP-HPLC |

| Final Yield after Purification | 15-30% | Gravimetric |

| Final Peptide Purity | >98% | Analytical RP-HPLC |

| Observed Mass (M+H)⁺ | Matches Theoretical | Mass Spectrometry |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the fluorinated amino acid. | - Double couple the this compound.- Use a more potent coupling reagent such as HBTU or HATU.[7]- Increase the coupling time. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | - Increase the cleavage time.- Use a stronger acid cocktail (e.g., HF). |

| Side Product Formation | Incomplete deprotection or side reactions. | - Ensure complete Boc deprotection by extending the TFA treatment time.- Use appropriate scavengers during cleavage. |

| Poor HPLC Resolution | Peptide aggregation or poor solubility. | - Modify the HPLC gradient.- Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before injection. |

Conclusion

The protocol described provides a robust method for the successful incorporation of this compound into synthetic peptides using manual Boc-SPPS. The use of this fluorinated amino acid opens avenues for the development of novel peptide-based therapeutics with enhanced stability and biological activity. Careful monitoring of the coupling reactions and optimization of cleavage and purification steps are crucial for obtaining high-purity peptides.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for Coupling N-BOC-3-Fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. N-BOC-3-Fluoro-D-phenylalanine is a valuable building block that can enhance metabolic stability, alter electronic properties, and introduce a conformational bias due to the presence of the fluorine atom and the D-configuration. However, the steric hindrance from the bulky tert-butyloxycarbonyl (BOC) protecting group, coupled with the electron-withdrawing nature of the fluorine on the phenyl ring, can present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in Boc-SPPS, focusing on the selection of appropriate coupling reagents to maximize yield and minimize side reactions, particularly racemization.

Challenges in Coupling this compound

The primary challenges in the incorporation of this compound into a growing peptide chain are:

-

Steric Hindrance: The bulky BOC group can sterically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling.

-

Electronic Effects: The electron-withdrawing fluorine atom can slightly deactivate the carboxyl group, making it less nucleophilic and potentially slowing down the activation and coupling steps.

-

Racemization: Although the D-configuration is used, racemization at the alpha-carbon is a critical concern during the activation step of any amino acid in peptide synthesis. The choice of coupling reagent and reaction conditions significantly influences the extent of epimerization.[1]

-

Aggregation: Peptides containing aromatic and hydrophobic residues can be prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions.[2]

To overcome these challenges, the use of potent coupling reagents and optimized protocols is essential.

Comparison of Coupling Reagents

The selection of a suitable coupling reagent is paramount for the successful incorporation of this compound. The most common and effective reagents for Boc-SPPS are broadly categorized as carbodiimides (with additives) and onium (aminium/uronium and phosphonium) salts.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |

| HATU | Aminium/Uronium Salt | Excellent | Very Low | Highly efficient, especially for sterically hindered couplings.[3][4] Forms a highly reactive OAt-ester intermediate.[3] |

| HBTU | Aminium/Uronium Salt | Very Good | Low | A reliable and cost-effective choice for many couplings, though generally slightly less reactive than HATU.[3][5] |

| COMU | Aminium/Uronium Salt | Excellent | Very Low | High reactivity comparable to HATU, with the advantage of a non-explosive byproduct (Oxyma).[5][6] |

| PyBOP | Phosphonium Salt | Very Good | Low | Avoids the potential for guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium salts. |

| DIC/HOBt | Carbodiimide/Additive | Good | Low to Moderate | A classic and cost-effective method. The addition of HOBt is crucial to suppress racemization.[5][7] Can be slower for hindered couplings. |

Experimental Protocols

The following protocols are designed for manual Boc-SPPS on a standard polystyrene-based resin (e.g., Merrifield or PAM resin). All operations should be performed in a well-ventilated fume hood.

Diagram of the General Boc-SPPS Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Standard Boc Deprotection and Neutralization

This protocol is performed before each coupling step.

-

Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[8]

-

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[8]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]

-

Final Wash: Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.

Protocol 2: Coupling using HATU/HBTU/COMU

These uronium/aminium-based reagents are highly recommended for coupling this compound due to their high efficiency with sterically hindered amino acids.

-

Prepare Coupling Solution: In a separate vessel, dissolve:

-

This compound (3-4 equivalents relative to resin loading)

-

HATU, HBTU, or COMU (3-4 equivalents)

-

For HBTU, add HOBt (3-4 equivalents) in a minimal amount of DMF.

-

-

Pre-activation: Add DIEA (6-8 equivalents) to the coupling solution and agitate for 2-5 minutes at room temperature.[4]

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be beneficial.[10]

-

Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[11]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Diagram of the HATU/HBTU Activation Pathway

Caption: Activation of the amino acid with HATU or HBTU.

Protocol 3: Coupling using DIC/HOBt

This method is a cost-effective alternative, though it may require longer reaction times.

-

Prepare Solutions:

-

In one vessel, dissolve this compound (3-4 equivalents) in DMF.

-

In a separate vessel, dissolve HOBt (3-4 equivalents) in DMF.

-

-

Add to Resin: Add the amino acid and HOBt solutions to the neutralized resin.

-

Initiate Coupling: Add diisopropylcarbodiimide (DIC) (3-4 equivalents) to the resin slurry.

-

Coupling Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.

Troubleshooting

-

Incomplete Coupling (Positive Kaiser Test):

-

Action: Perform a second coupling with fresh reagents.

-

Considerations: Increase the equivalents of amino acid and coupling reagent. Extend the coupling time. Consider switching to a more potent coupling reagent like HATU or COMU. Ensure proper resin swelling and solvent quality.

-

-

Peptide Aggregation:

-

Action: Use chaotropic salts (e.g., 0.8 M LiCl) in the coupling mixture or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[2]

-

Considerations: Aggregation is sequence-dependent and can be a significant issue with hydrophobic residues.

-

-

Racemization:

-

Action: Use the minimum pre-activation time necessary. Avoid strong bases if possible, although DIEA is standard in Boc-SPPS. Ensure the use of an additive like HOBt or HOAt (inherent in HBTU and HATU, respectively).

-

Considerations: Uronium/aminium and phosphonium salt reagents generally result in lower levels of racemization compared to carbodiimides alone.[12]

-

Final Cleavage

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. For standard Boc-SPPS on Merrifield or PAM resins, this is typically achieved using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This procedure requires specialized equipment and should be performed with extreme caution by trained personnel.

Conclusion

The successful incorporation of this compound in Boc-SPPS is readily achievable with the selection of appropriate high-potency coupling reagents. For optimal results, particularly in challenging sequences, HATU and COMU are recommended due to their high reactivity and low racemization potential. HBTU and PyBOP represent excellent alternatives, while DIC/HOBt provides a reliable and cost-effective option, albeit potentially requiring longer reaction times. By following these detailed protocols and troubleshooting guidelines, researchers can efficiently synthesize peptides containing this valuable fluorinated amino acid for a wide range of applications in drug discovery and development.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. bachem.com [bachem.com]

Application Notes and Protocols for the Use of N-BOC-3-Fluoro-D-phenylalanine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals